2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide
CAS No.: 303103-13-1
Cat. No.: VC15681263
Molecular Formula: C27H20BrN5OS
Molecular Weight: 542.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303103-13-1 |
|---|---|
| Molecular Formula | C27H20BrN5OS |
| Molecular Weight | 542.5 g/mol |
| IUPAC Name | 2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
| Standard InChI | InChI=1S/C27H20BrN5OS/c28-22-15-13-20(14-16-22)26-31-32-27(33(26)23-10-2-1-3-11-23)35-18-25(34)30-29-17-21-9-6-8-19-7-4-5-12-24(19)21/h1-17H,18H2,(H,30,34)/b29-17+ |
| Standard InChI Key | CTZPIEYHJCXJGV-STBIYBPSSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Br |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Br |
Introduction
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide is a heterocyclic compound that belongs to the class of triazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and antifungal properties. The presence of functional groups such as triazole, bromophenyl, and hydrazide enhances its potential for pharmacological applications.
Structural Features
The compound contains the following key structural components:
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Triazole Ring: A 1,2,4-triazole moiety known for its bioactive properties.
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Bromophenyl Substituent: Contributes to the compound's electronic and steric properties.
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Naphthylmethylidene Group: Provides aromaticity and potential receptor-binding interactions.
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Sulfanyl Linkage: Acts as a bridge connecting the triazole ring to the hydrazide group.
These features collectively make the compound a promising candidate for drug development.
Synthesis
The synthesis of this compound typically involves:
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Cyclization Reaction: Formation of the 1,2,4-triazole ring through cyclization of hydrazine derivatives with appropriate precursors.
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S-Alkylation: Introduction of the sulfanyl group via alkylation of triazole thiols.
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Schiff Base Formation: Condensation reaction between acetohydrazide and an aromatic aldehyde (naphthaldehyde) to form the final product.
The process is usually optimized to achieve high yields and purity using recrystallization techniques.
Biological Activities
The compound has been investigated for various biological applications:
Anticancer Activity
Triazole derivatives, including this compound, have shown significant cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The naphthyl group enhances receptor binding and apoptosis-inducing activity in cancer cells .
Antioxidant Potential
The presence of aromatic rings and hydrazide groups may contribute to free radical scavenging activity, making it a potential antioxidant agent.
Spectroscopic Characterization
The compound's structure is confirmed through advanced spectroscopic techniques:
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NMR Spectroscopy: Proton (H) and carbon (C) NMR provide detailed insights into the molecular framework.
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Infrared (IR) Spectroscopy: Identifies functional groups such as sulfanyl and hydrazide by characteristic absorption bands.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
Applications
This compound holds potential in:
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Drug Development: As an anticancer or antimicrobial agent.
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Biochemical Research: For studying receptor-ligand interactions due to its structural complexity.
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Material Science: As a precursor for synthesizing other bioactive molecules.
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